molecular formula C17H19ClN4O2S B11354200 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide

Cat. No.: B11354200
M. Wt: 378.9 g/mol
InChI Key: JHKUQBMTSUUYRZ-UHFFFAOYSA-N
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Description

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrrolidinone ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrolidinone intermediate, followed by the introduction of the chlorophenyl group and the thiadiazole ring. The final step involves the formation of the pentanamide moiety.

    Synthesis of Pyrrolidinone Intermediate: This step often involves the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction using a chlorophenyl halide.

    Formation of Thiadiazole Ring: This step typically involves the reaction of a hydrazine derivative with a thiocarbonyl compound.

    Formation of Pentanamide Moiety: The final step involves the acylation of the thiadiazole intermediate with a pentanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19ClN4O2S

Molecular Weight

378.9 g/mol

IUPAC Name

N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C17H19ClN4O2S/c1-2-3-4-14(23)19-17-21-20-16(25-17)11-9-15(24)22(10-11)13-7-5-12(18)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,19,21,23)

InChI Key

JHKUQBMTSUUYRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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